![molecular formula C11H13N3O B7544381 N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MEM is a heterocyclic organic compound that contains a nitrogen atom and a five-membered ring structure. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mécanisme D'action
The mechanism of action of MEM is not fully understood. However, it is believed that the compound interacts with biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The compound has been shown to bind to DNA, RNA, and proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects:
MEM has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. MEM has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has been shown to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MEM has several advantages and limitations when used in lab experiments. The compound is easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in different experiments. However, MEM has limited solubility in water, which can limit its use in aqueous solutions. The compound is also sensitive to light, which can cause degradation over time.
Orientations Futures
There are several future directions for research on MEM. One area of research is the development of new antibiotics based on MEM's antibacterial properties. Another area of research is the development of new anti-inflammatory drugs based on MEM's anti-inflammatory properties. The compound's potential as a photosensitizer in photodynamic therapy for cancer treatment is another area of research. Additionally, the use of MEM as a fluorescent probe for detecting the presence of various molecules is an area of research that has the potential to lead to new diagnostic tools.
Méthodes De Synthèse
The synthesis of MEM has been achieved using various methods, including the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with different reagents. One of the most common methods is the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and formaldehyde. The reaction yields MEM as a brownish-yellow solid. Other methods include the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and paraformaldehyde or the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with methyl iodide.
Applications De Recherche Scientifique
MEM has been extensively used in scientific research due to its unique properties. The compound has been used as a fluorescent probe for detecting the presence of various molecules, including proteins, nucleic acids, and lipids. MEM has also been used as a photosensitizer in photodynamic therapy for cancer treatment. The compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Propriétés
IUPAC Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-12-11(15-13-9)8-14(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSDGXZJSRBJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


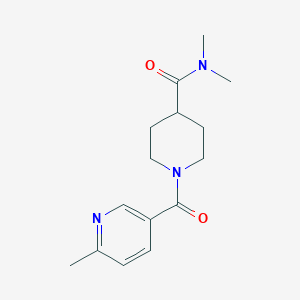
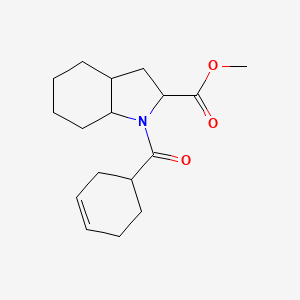
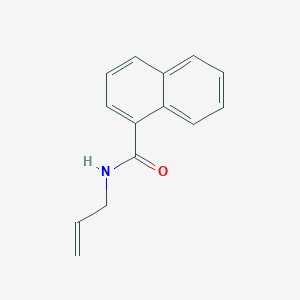
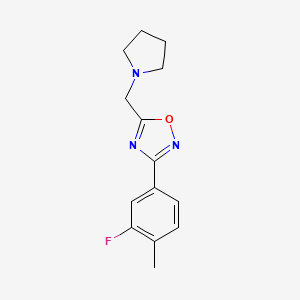
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
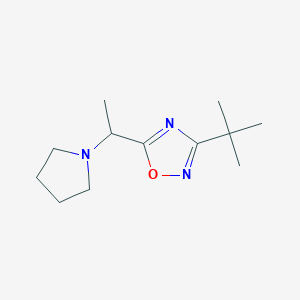
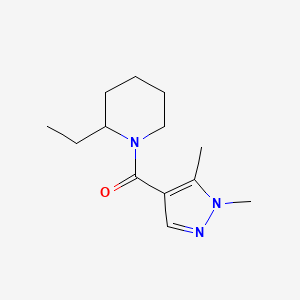
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
